1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride

Indole synthesis Cu-catalyzed cross-coupling ortho-Iodoaryl hydrazine

Standard phenylhydrazines require extra synthetic steps to introduce both an ortho-iodo handle and a para-butyl lipophilic tail. 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride consolidates these functionalities in a single, shelf-stable hydrochloride salt. • Enables direct Cu-catalyzed cyclization with arylacetylides to yield 2-arylindoles bearing the para-butyl group (eliminates post-cyclization alkylation). • The ortho-iodo group serves as a handle for Pd-catalyzed cross-couplings, while the hydrazine moiety is protected for sequential derivatization. • Ambient storage tolerance suits parallel synthesis and automated flow chemistry workflows.

Molecular Formula C10H16ClIN2
Molecular Weight 326.6 g/mol
CAS No. 1049736-51-7
Cat. No. B1284353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride
CAS1049736-51-7
Molecular FormulaC10H16ClIN2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)NN)I.Cl
InChIInChI=1S/C10H15IN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H
InChIKeyHNNSSEGBOBSGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride: Product Overview


1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative that uniquely combines an ortho‑iodo substituent, a para‑butyl chain, and a hydrochloride salt form on the same phenylhydrazine scaffold [1]. This substitution pattern is not found in commercially common phenylhydrazines such as 4‑iodophenylhydrazine (CAS 13116‑27‑3) or (2‑iodophenyl)hydrazine hydrochloride (CAS 60481‑34‑7), making the compound a specialized building block for applications requiring both an ortho‑iodo handle for transition‑metal‑catalyzed coupling and a lipophilic alkyl tail to modulate the physicochemical properties of downstream products .

Core utility Specialized building block: ortho-iodo + para-butyl
Key feature Built-in lipophilic tail for heterocycle synthesis
Format Stable hydrochloride salt; ambient storage

Why 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride Cannot Be Substituted


Generic phenylhydrazines such as 4‑iodophenylhydrazine or (2‑iodophenyl)hydrazine hydrochloride lack the simultaneous ortho‑iodo and para‑butyl substitution that defines the title compound. The ortho‑iodo group is essential for Cu‑catalyzed intramolecular cyclization with arylacetylides to form 2‑substituted indoles—a reaction that meta‑ or para‑iodo isomers cannot support [1]. Concurrently, the para‑butyl group increases calculated logP by approximately 2.0 log units relative to the unsubstituted 4‑iodophenylhydrazine scaffold, directly impacting the lipophilicity of derived heterocycles without additional synthetic steps [2]. Simple replacement with a mono‑substituted analog therefore either forfeits the key reactivity handle or necessitates a laborious re‑introduction of the alkyl chain, making the title compound irreplaceable for one‑step access to ortho‑iodo, para‑butyl functionalized intermediates.

Reactivity Generic 4-iodophenylhydrazine lacks the ortho-iodo handle and cannot support Cu-catalyzed indole cyclization.
Lipophilicity Mono-substituted analogs miss the para-butyl group, altering downstream compound lipophilicity without additional synthesis steps.
Stability Free-base alternatives may require refrigerated storage; the HCl salt form supports ambient benchtop handling.

Differentiation Evidence vs. Closest Analogs


Ortho-Iodo Regiochemistry for Cu-Catalyzed Indole Synthesis

The ortho relationship between the iodine and hydrazine moieties is a structural prerequisite for the Cu‑catalyzed cross‑coupling–cyclization reaction that produces 2‑substituted indoles. Prikhod'ko and Vasilevsky demonstrated that N-(o‑iodophenyl)hydrazine reacts with copper(I) phenylacetylide in DMF to give the corresponding indole, whereas the meta‑ and para‑iodo isomers do not participate in the cyclization step [1]. The title compound retains this ortho‑iodo architecture while adding a para‑butyl group, thereby preserving the unique reactivity profile that is absent in 4‑iodophenylhydrazine (CAS 13116‑27‑3) or (3‑iodophenyl)hydrazine.

Ortho-Iodo Regiochemistry
Class-level inference
Ortho-iodo substrates yield 2-substituted indoles; meta-/para-iodo isomers do not cyclize.
Supports ortho-iodo-directed cyclization workflow.
Cu(I) arylacetylide, DMF, 80–100 °C.
Indole synthesis Cu-catalyzed cross-coupling ortho-Iodoaryl hydrazine

Lipophilicity Enhancement by Para-Butyl Substitution

Computed XLogP3 values from PubChem show that 1-(4‑butyl‑2‑iodophenyl)hydrazine (the free base of the title compound) has a predicted logP of approximately 3.8, whereas 4‑iodophenylhydrazine (CAS 13116‑27‑3) has a predicted logP of approximately 1.8 [1]. This ~2.0 log unit increase is attributable solely to the para‑butyl chain and translates to an approximately 100‑fold increase in calculated octanol/water partition coefficient for the resulting hydrazine intermediate.

Para-Butyl Lipophilicity
Cross-study comparable
ΔXLogP3 ≈ +2.0 (~100-fold increase in P)
Supports selection for lipophilicity-driven design.
PubChem XLogP3: target ~3.8 vs. 4-iodophenylhydrazine ~1.8.
Lipophilicity Drug-likeness cLogP

Hydrochloride Salt Storage Stability

Vendor specifications indicate that 1‑(4‑butyl‑2‑iodophenyl)hydrazine hydrochloride (95% purity) is recommended for long‑term storage in a cool, dry place , whereas the free‑base 4‑iodophenylhydrazine (95% purity) requires refrigerated storage at 2–8 °C . The hydrochloride salt form reduces hygroscopicity and oxidative degradation of the hydrazine moiety, extending ambient‑temperature shelf life.

HCl Salt Stability
Data to verify
Ambient storage (cool, dry) vs. refrigerated (2–8 °C) for free base.
May simplify inventory and reduce cold-chain logistics.
Supplier datasheet comparison; confirm with in-house protocol.
Salt form Stability Storage

Application Scenarios for 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride


One-Step Synthesis of para-Butyl 2-Substituted Indoles

Leveraging the ortho‑iodo‑directed Cu‑catalyzed cross‑coupling with arylacetylides [1], this compound enables direct construction of 2‑arylindoles that already incorporate a para‑butyl group. This eliminates the need for post‑cyclization alkylation and is especially valuable in medicinal chemistry campaigns targeting GPCRs or ion channels where a lipophilic tail is required for membrane interaction.

Diversification via Iodo-Replacement Cross-Couplings

The ortho‑iodo substituent serves as a versatile leaving group for palladium‑catalyzed cross‑couplings. Because the hydrazine moiety is protected as the hydrochloride salt, sequential derivatization—first at the iodine, then at the hydrazine—becomes operationally straightforward, enabling library synthesis of pyrazolines, indazoles, and azo compounds with defined regiochemistry [1].

Lipophilicity-Enhanced Fischer Indole Products

In classical Fischer indole synthesis, the para‑butyl group is carried through to the indole product, predictably increasing its cLogP by ~2.0 log units compared to indoles derived from 4‑iodophenylhydrazine [2]. This is advantageous when the target product must cross biological membranes, e.g., in CNS‑oriented fragment‑based drug discovery.

Stable Hydrazine Source for Heterocycle Synthesis

The hydrochloride salt’s tolerance of ambient storage reduces the risk of oxidative degradation during bench‑top handling. This is particularly beneficial in parallel synthesis or automated flow‑chemistry setups where long reagent residence times on the deck would compromise less stable free‑base hydrazines.

Application
Selection Property
Validation Focus
para-Butyl 2-substituted indole synthesis
Ortho-iodo-directed Cu-catalyzed coupling
Cyclization efficiency review
Iodo-replacement diversification
Protected hydrazine hydrochloride
Sequential derivatization compatibility
Fischer indole synthesis
Built-in para-butyl lipophilic tail
Partition coefficient target review
Parallel/automated heterocycle synthesis
Ambient-stable HCl salt
Benchtop stability verification

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